molecular formula C25H31N5O4S B11246666 ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11246666
M. Wt: 497.6 g/mol
InChI Key: LNFCUXXTSQUJSY-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, pyrimidine, and benzothiophene moieties

Preparation Methods

The synthesis of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the benzothiophene derivative.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, pyrimidine, and benzothiophene moieties. Examples include:

ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of these moieties, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H31N5O4S

Molecular Weight

497.6 g/mol

IUPAC Name

ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H31N5O4S/c1-6-17-16(5)26-25(30-15(4)12-14(3)28-30)29(23(17)32)13-20(31)27-22-21(24(33)34-7-2)18-10-8-9-11-19(18)35-22/h12H,6-11,13H2,1-5H3,(H,27,31)

InChI Key

LNFCUXXTSQUJSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)N4C(=CC(=N4)C)C)C

Origin of Product

United States

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